1,1-Diphenyl-2-methyl-3-(isopropylideneamino)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.401 g/mol . This compound is known for its unique structure, which includes a diphenylpropanol backbone with a substituted amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol typically involves the reaction of 2-methyl-1,1-diphenyl-1-propanol with an appropriate amine under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) or toluene . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone or aldehyde back to an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous conditions.
Substitution: Various electrophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol
- 2-[(2-aminobenzyl)amino]-2-methyl-1-phenyl-1-propanol
- 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol
- 2-amino-2-methyl-1-phenyl-1-propanol
- 2-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-1-phenyl-1-propanol
Uniqueness
2-methyl-3-[(1-methylethylidene)amino]-1,1-diphenyl-1-propanol is unique due to its specific substitution pattern and the presence of both an amino and a diphenylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
21566-37-0 |
---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-methyl-1,1-diphenyl-3-(propan-2-ylideneamino)propan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-15(2)20-14-16(3)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14H2,1-3H3 |
InChI-Schlüssel |
OXJDSESRLSBTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.